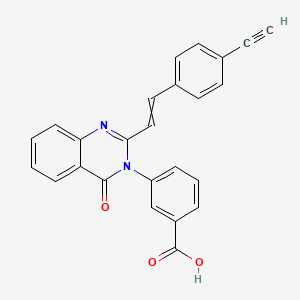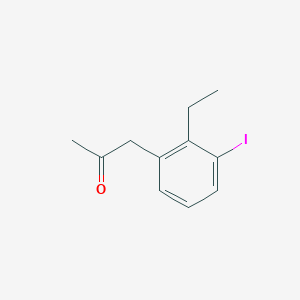
(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a fluorinated nitrophenoxy moiety. Such compounds are often of interest in medicinal chemistry and pharmaceutical research due to their potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Fluorinated Nitrophenoxy Group: This step involves the nucleophilic aromatic substitution of a fluorinated nitrophenol with a suitable leaving group on the pyrrolidine ring.
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated nitrophenoxy group may enhance binding affinity and specificity, while the pyrrolidine ring can modulate the compound’s overall conformation and activity. The exact pathways and targets would depend on the specific biological context being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-tert-Butyl 3-(2-chloro-5-nitrophenoxy)pyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of fluorine.
(S)-tert-Butyl 3-(2-fluoro-5-methoxyphenoxy)pyrrolidine-1-carboxylate: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
(S)-tert-Butyl 3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate is unique due to the presence of the fluorinated nitrophenoxy group, which can impart distinct chemical and biological properties. The fluorine atom can enhance metabolic stability and binding interactions, while the nitro group can participate in redox reactions and influence the compound’s electronic properties.
Eigenschaften
Molekularformel |
C15H19FN2O5 |
|---|---|
Molekulargewicht |
326.32 g/mol |
IUPAC-Name |
tert-butyl (3S)-3-(2-fluoro-5-nitrophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-7-6-11(9-17)22-13-8-10(18(20)21)4-5-12(13)16/h4-5,8,11H,6-7,9H2,1-3H3/t11-/m0/s1 |
InChI-Schlüssel |
PDARQCAYFZBNMO-NSHDSACASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-Dibromopyrazolo[1,5-a]pyrazine](/img/structure/B14055648.png)









